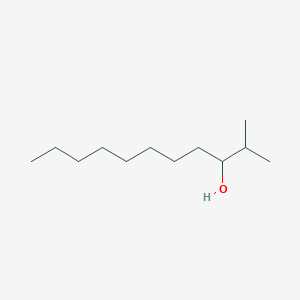

2-Methyl-3-undecanol

Description

Contextualization of Branched Secondary Alcohols in Organic Chemistry Research

Branched secondary alcohols represent a significant class of organic compounds, distinguished by a hydroxyl (-OH) group attached to a secondary carbon atom that is part of a non-linear carbon chain. This structural motif imparts specific physicochemical properties that are of considerable interest in various fields of chemical research.

In organic synthesis, branched secondary alcohols are valuable intermediates and building blocks. Their hydroxyl group can be a site for a multitude of chemical transformations, including oxidation to ketones, esterification, and conversion to alkyl halides. The branching in the carbon chain can introduce steric hindrance, which can be exploited to achieve stereoselectivity in certain reactions. For instance, the alkylation of ketones using secondary alcohols can be achieved under "hydrogen borrowing" conditions to create β-branched carbonyl products. acs.org This method is advantageous as it avoids the use of toxic alkyl halides and generates water as the only byproduct. acs.org

The physical properties of branched alcohols, such as boiling point and solubility, are also of academic interest. Generally, alcohols exhibit higher boiling points than hydrocarbons of similar molecular weight due to intermolecular hydrogen bonding. organicmystery.combyjus.comsolubilityofthings.comlibretexts.org However, branching in the carbon chain tends to lower the boiling point compared to their straight-chain isomers because it reduces the surface area, leading to weaker van der Waals forces. organicmystery.combyjus.comncert.nic.in Conversely, branching can increase the solubility of alcohols in water as it decreases the surface area of the hydrophobic hydrocarbon part. organicmystery.com

Furthermore, branched-chain higher alcohols (BCHAs) are being investigated for their potential as biofuels. researchgate.net They offer advantages over ethanol, such as higher energy density and lower hygroscopicity. researchgate.net Research in this area often focuses on the microbial production of BCHAs through metabolic engineering. researchgate.netnih.gov

The spectroscopic analysis of branched secondary alcohols also presents unique characteristics. In infrared (IR) spectroscopy, the C-O stretching vibration for secondary alcohols typically appears in the range of 1150-1075 cm⁻¹. spectroscopyonline.com In proton nuclear magnetic resonance (¹H NMR) spectroscopy, the proton on the carbon bearing the hydroxyl group appears in the 3.4-4.5 ppm region. libretexts.org

Overview of Existing Academic Literature and Research Gaps for 2-Methyl-3-undecanol

A comprehensive review of the academic literature reveals a significant research gap concerning the specific compound this compound. While there is a wealth of information on branched secondary alcohols in general, and on some of its isomers and related long-chain alcohols, dedicated studies on the synthesis, properties, and reactivity of this compound are notably absent.

This lack of specific research means that much of the understanding of this compound must be inferred from the behavior of structurally similar molecules. For example, data on the physical properties of other undecanols or branched secondary alcohols with a similar number of carbon atoms can provide estimations for this compound.

The absence of dedicated research on this compound presents several opportunities for future investigation. Key research gaps include:

Definitive Synthesis: The development and optimization of synthetic routes specifically targeting this compound with high yield and stereoselectivity.

Physicochemical Characterization: The experimental determination of its fundamental physical and chemical properties, such as melting point, boiling point, density, and solubility.

Spectroscopic Database: The comprehensive recording and analysis of its spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) to create a reference for future studies.

Reactivity Studies: An exploration of its chemical reactivity in various organic transformations to understand the influence of its specific branching pattern.

Potential Applications: Investigation into its potential uses, for example, as a precursor in the synthesis of fine chemicals, as a surfactant, or in the development of new materials.

The following table provides an estimated overview of the physicochemical properties of this compound, based on data available for structurally related compounds. It is important to note that these are not experimentally determined values for this compound and should be treated as approximations.

| Property | Estimated Value / Information |

| Molecular Formula | C₁₂H₂₆O |

| Molecular Weight | 186.34 g/mol |

| Boiling Point | Estimated to be slightly lower than n-dodecanol due to branching. |

| Solubility in Water | Expected to be very low due to the long carbon chain. |

| Appearance | Likely a colorless liquid or low-melting solid at room temperature. |

The following table outlines the expected regions for key signals in the spectroscopic analysis of this compound, based on general principles for secondary alcohols.

| Spectroscopic Technique | Expected Signals |

| ¹H NMR | - Broad singlet for the -OH proton (position variable).- Multiplet around 3.4-4.5 ppm for the proton on the carbon attached to the -OH group.- Signals for the methyl and methylene (B1212753) protons of the alkyl chain in the upfield region. |

| ¹³C NMR | - Signal for the carbon attached to the -OH group in the downfield region (typically 60-80 ppm).- Signals for the other carbons in the alkyl chain in the upfield region. |

| IR Spectroscopy | - Strong, broad O-H stretching band around 3200-3600 cm⁻¹.- C-O stretching band for a secondary alcohol around 1150-1075 cm⁻¹. spectroscopyonline.com- C-H stretching bands just below 3000 cm⁻¹. |

Structure

3D Structure

Properties

CAS No. |

60671-36-5 |

|---|---|

Molecular Formula |

C12H26O |

Molecular Weight |

186.33 g/mol |

IUPAC Name |

2-methylundecan-3-ol |

InChI |

InChI=1S/C12H26O/c1-4-5-6-7-8-9-10-12(13)11(2)3/h11-13H,4-10H2,1-3H3 |

InChI Key |

YOZVHCUUMOCJNG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(C(C)C)O |

Origin of Product |

United States |

Chemical Synthesis Methodologies for 2 Methyl 3 Undecanol

Established Synthetic Routes and Reaction Mechanisms

Established methods for synthesizing 2-methyl-3-undecanol rely on fundamental organic reactions, including the hydration of alkenes, transformations from alcohol precursors, and the use of organometallic reagents.

Acid-Catalyzed Hydration of (Z)-2-Methyl-3-undecene and Related Alkenes

Acid-catalyzed hydration is a direct method for the synthesis of alcohols from alkenes. chemistrysteps.com In the case of (Z)-2-methyl-3-undecene, the reaction involves the addition of water across the double bond in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).

The mechanism proceeds through a carbocation intermediate. chemistrysteps.commasterorganicchemistry.com The alkene's π-bond attacks a proton from the hydronium ion (H₃O⁺), leading to the formation of the most stable carbocation. masterorganicchemistry.comaakash.ac.in For (Z)-2-methyl-3-undecene, this results in a tertiary carbocation at the C2 position or a secondary carbocation at the C3 position. Following Markovnikov's rule, the formation of the more stable tertiary carbocation is favored. chemistrysteps.comaakash.ac.in However, the hydration of an unsymmetrical alkene like (Z)-2-methyl-3-undecene, where the hydroxyl group adds to the third carbon, follows an anti-Markovnikov addition pattern, which is not typically achieved through simple acid-catalyzed hydration. aakash.ac.in Alternative methods like hydroboration-oxidation would be required to achieve this regioselectivity. aakash.ac.in

The reaction is generally not stereoselective, meaning that if a chiral center is formed, a racemic mixture of enantiomers will be produced. chemistrysteps.com This is due to the planar nature of the carbocation intermediate, which allows for nucleophilic attack by water from either face with equal probability. chemistrysteps.com

| Reactant | Catalyst | Product | Key Feature |

| (Z)-2-Methyl-3-undecene | H₂SO₄/H₂O | This compound | Follows Markovnikov's rule, potential for rearrangements. chemistrysteps.com |

Synthetic Transformations from Undecanol (B1663989) and Methanol (B129727) Precursors

The synthesis of this compound can also be approached through the structural modification of simpler alcohol precursors like undecanol and methanol. One potential strategy involves the β-methylation of a long-chain alcohol using methanol as the methyl source. This transformation can be catalyzed by transition metal complexes, such as those based on ruthenium. researchgate.net The process typically involves a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where the alcohol is temporarily oxidized to an aldehyde or ketone, which then undergoes a condensation reaction with a species derived from methanol, followed by reduction of the intermediate to form the methylated alcohol.

While direct synthesis from undecanol and methanol is complex, undecanol itself can be prepared by the reduction of undecanal (B90771) or ethyl undecanoate. atamanchemicals.comchemicalbook.com For instance, undecanal can be reduced to 1-undecanol (B7770649) using sodium borohydride (B1222165) with a ruthenium(III) chloride hydrate (B1144303) catalyst. chemicalbook.com

| Precursor 1 | Precursor 2 | Catalyst Type | Intermediate |

| Undecanol | Methanol | Ruthenium Complex | Aldehyde/Ketone |

Grignard Reagent-Based Approaches for Branched Alcohol Formation

Grignard reagents offer a powerful and versatile method for forming carbon-carbon bonds and synthesizing alcohols. libretexts.orgsigmaaldrich.com To synthesize this compound, a Grignard reaction can be designed in two primary retrosynthetic ways.

One approach involves the reaction of a Grignard reagent, such as isopropylmagnesium bromide, with an aldehyde, in this case, nonanal. The isopropyl Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of nonanal. Subsequent acidic workup protonates the resulting alkoxide to yield the secondary alcohol, this compound. brainly.com

Alternatively, one could use methylmagnesium bromide as the Grignard reagent and react it with 2-undecanone. The methyl group from the Grignard reagent would add to the ketone, forming a tertiary alcohol after workup. However, for the synthesis of the secondary alcohol this compound, the former approach is more direct.

The general reaction scheme is as follows: RMgX + R'CHO → R-CH(OH)-R' libretexts.orgmasterorganicchemistry.com

| Aldehyde/Ketone | Grignard Reagent | Product | Alcohol Type |

| Nonanal | Isopropylmagnesium Bromide | This compound | Secondary |

| 2-Undecanone | Methylmagnesium Bromide | 2-Methyl-2-undecanol | Tertiary |

Stereoselective Synthesis of this compound Isomers

Controlling the stereochemistry during the synthesis of this compound is crucial for obtaining specific isomers, which can have different biological activities or properties. This is achieved through asymmetric synthesis, which employs various strategies to induce chirality.

Strategies for Enantioselective and Diastereoselective Control

Enantioselective and diastereoselective control in the synthesis of chiral alcohols like this compound can be achieved through several methods. These include the use of a chiral pool, resolution of racemic mixtures, and asymmetric synthesis. ethz.ch Asymmetric synthesis is particularly powerful as it can create new stereocenters with a high degree of control. york.ac.uk

For reactions involving the creation of a stereocenter, such as the addition of a Grignard reagent to an aldehyde, the transition states leading to the different stereoisomers can be influenced to favor one over the other. york.ac.uk This can be accomplished by using chiral reagents, catalysts, or auxiliaries that create a diastereomeric relationship between the transition states, resulting in different activation energies. york.ac.uk

Biocatalytic methods, using enzymes like alcohol dehydrogenases or lipases, also offer high stereoselectivity. nih.gov For instance, the kinetic resolution of a racemic alcohol can be achieved by the selective oxidation of one enantiomer by a microorganism, leaving the other enantiomer in high purity. tandfonline.com

Chiral Auxiliaries and Chiral Catalysis in Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered. ethz.chwikipedia.org Evans oxazolidinones are a well-known class of chiral auxiliaries used in aldol (B89426) reactions and alkylations to achieve high levels of diastereoselectivity. york.ac.uktcichemicals.com For the synthesis of a molecule like this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry during a key bond-forming step.

Chiral catalysis involves the use of a chiral catalyst to influence the stereochemical course of a reaction. sfu.ca The catalyst, being chiral, interacts with the substrate to form diastereomeric transition states, leading to an enantiomeric excess of one product. york.ac.uk This approach is highly efficient as only a substoichiometric amount of the chiral catalyst is needed. Examples include the use of chiral ligands in metal-catalyzed reactions, such as hydrogenations or oxidations. sfu.ca For instance, the asymmetric reduction of a ketone precursor to this compound could be achieved using a chiral catalyst.

| Strategy | Description | Key Feature |

| Chiral Auxiliary | A temporary chiral group attached to the substrate to direct stereochemistry. wikipedia.org | High diastereoselectivity, auxiliary is often recoverable. york.ac.ukwikipedia.org |

| Chiral Catalysis | A chiral catalyst creates a chiral environment for the reaction. sfu.ca | High enantioselectivity, only a small amount of catalyst is needed. |

| Biocatalysis | Use of enzymes to perform stereoselective transformations. nih.gov | High enantiomeric purity, reactions under mild conditions. nih.gov |

Control of Stereochemistry during Hydroboration-Oxidation and Similar Reactions

The synthesis of specific stereoisomers of this compound via hydroboration-oxidation of an alkene precursor, such as 2-methyl-3-undecene, hinges on the precise control of stereochemistry. The hydroboration-oxidation reaction is inherently stereospecific, providing a powerful tool for chemists to dictate the three-dimensional arrangement of atoms in the final alcohol product. makingmolecules.comiitk.ac.in

The fundamental stereochemical outcome of hydroboration is syn-addition. chemistrysteps.commasterorganicchemistry.com This means that during the initial hydroboration step, the boron atom and the hydrogen atom add to the same face of the carbon-carbon double bond in a concerted mechanism. makingmolecules.comlibretexts.orglibretexts.org This process avoids the formation of a discrete carbocation intermediate, thus preventing rearrangements. libretexts.orglibretexts.org The subsequent oxidation step, typically with hydrogen peroxide in a basic solution, replaces the carbon-boron bond with a carbon-hydroxyl bond with complete retention of stereochemistry. makingmolecules.commasterorganicchemistry.com Consequently, the resulting alcohol has the hydrogen and hydroxyl group on the same side of the molecule as they were added across the former double bond. masterorganicchemistry.com

Achieving control over which diastereomer or enantiomer of this compound is formed can be approached through two primary strategies: substrate control and reagent control.

Substrate-Controlled Hydroboration

In substrate-controlled synthesis, the stereochemical outcome is directed by one or more pre-existing stereocenters in the alkene substrate. makingmolecules.comuwo.ca If the precursor to this compound already contains a chiral center, that center can influence the reaction by sterically hindering one face of the double bond. The hydroborating agent, even a simple one like borane (B79455) (BH₃), will preferentially approach from the less sterically hindered face. uwo.ca This facial bias leads to the predominant formation of one diastereomer over the other. The effectiveness of this control is influenced by steric and stereoelectronic factors within the substrate molecule. uwo.ca For example, bulky substituents near the reaction site can significantly block one approach of the reagent. libretexts.orgnumberanalytics.com

Reagent-Controlled Hydroboration

When the alkene substrate is achiral, stereoselectivity can be induced by using a chiral hydroborating agent. makingmolecules.comnumberanalytics.com This method, known as reagent-controlled hydroboration, is a cornerstone of asymmetric synthesis. By using boranes that have bulky, chiral organic groups attached, a chiral environment is created around the B-H bond. This forces the addition to an achiral alkene to occur on one face in preference to the other, leading to an enantiomerically enriched alcohol product. makingmolecules.com

Several chiral borane reagents have been developed for this purpose, often derived from naturally occurring chiral molecules like α-pinene. libretexts.org Two of the most classic and effective reagents are diisopinocampheylborane (B13816774) (Ipc₂BH) and monoisopinocampheylborane (IpcBH₂). makingmolecules.com

Diisopinocampheylborane (Ipc₂BH): This is a relatively bulky reagent due to its two isopinocampheyl units. It generally shows high enantioselectivity with cis-alkenes and 1,1-disubstituted alkenes. makingmolecules.com

Monoisopinocampheylborane (IpcBH₂): Being less sterically demanding than Ipc₂BH, this reagent is often more effective for the asymmetric hydroboration of trans-alkenes and more sterically hindered trisubstituted alkenes. makingmolecules.com

The choice of reagent is critical and depends on the substitution pattern of the alkene precursor to this compound. The interaction between the steric bulk of both the alkene's substituents and the chiral reagent determines the degree of stereoselectivity. makingmolecules.com Other sterically demanding, though achiral, boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) are also used to enhance regioselectivity and can play a role in stereoselective syntheses due to their steric bulk. masterorganicchemistry.comwikipedia.org

The following table summarizes key hydroboration reagents and their characteristics relevant to stereochemical control.

| Reagent Name | Abbreviation | Typical Substrate | Key Stereochemical Feature |

|---|---|---|---|

| Borane | BH₃ | General alkenes | Achiral; relies on substrate control for diastereoselectivity. uwo.ca |

| Diisopinocampheylborane | Ipc₂BH | cis-Alkenes, 1,1-Disubstituted alkenes | Chiral reagent; induces high enantioselectivity. makingmolecules.com |

| Monoisopinocampheylborane | IpcBH₂ | trans-Alkenes, Trisubstituted alkenes | Chiral reagent; effective for bulkier alkenes. makingmolecules.com |

| 9-Borabicyclo[3.3.1]nonane | 9-BBN | General alkenes | Achiral but sterically hindered; enhances regioselectivity and can influence diastereoselectivity. masterorganicchemistry.com |

Enzymatic Synthesis and Biotransformation Pathways of 2 Methyl 3 Undecanol

Microbial Oxidation and Reduction Processes Involving Branched Secondary Alcohols (e.g., β-Methyl-sec-alcohols)

Microorganisms possess a diverse array of enzymes capable of oxidizing and reducing secondary alcohols, often with high stereoselectivity. These processes are crucial for both the synthesis of specific stereoisomers of alcohols and the degradation of these compounds.

Branched secondary alcohols, particularly those with a methyl group near the hydroxyl function (β-methyl-sec-alcohols), are substrates for various microbial enzyme systems. The bacterium Corynebacterium equi IFO 3730 has demonstrated the ability to perform diastereoselective oxidation of β-methyl-sec-alcohols. oup.com For instance, when presented with a mixture of diastereomers of 5-methyl-6-tetradecanol, the enzyme system of C. equi selectively oxidized the erythro isomer to the corresponding ketone, leaving the threo-alcohol untouched. oup.com This selectivity highlights the potential for microbial systems in kinetic resolution of racemic mixtures of branched secondary alcohols.

The substrate specificity of these microbial oxidation systems is often dependent on the structure of the alcohol. Studies on Corynebacterium equi have revealed that the enzyme system is more effective with alcohols possessing long alkyl chains. tandfonline.com While 1-phenyl-1-undecanol is readily oxidized, 1-phenylethanol (B42297) is not, suggesting the carbon chain length is a more critical factor for reactivity than the presence of a bulky phenyl group. tandfonline.com This organism can oxidize secondary alcohols with alkyl chains longer than heptanol, irrespective of the hydroxyl group's position. tandfonline.com

Various yeasts have also been shown to catalyze the oxidation of secondary alcohols to their corresponding methyl ketones. nih.gov Species such as Candida utilis, Hansenula polymorpha, and Pichia sp. can convert alcohols like 2-butanol (B46777) and 2-pentanol (B3026449) into 2-butanone (B6335102) and 2-pentanone, respectively. nih.gov The enzymes responsible are often NAD-dependent secondary alcohol dehydrogenases. nih.gov

The reduction of ketones to form secondary alcohols is another vital biotransformation. Thermoanaerobacter species, for example, are known to produce branched-chain alcohols from the corresponding amino acids. mdpi.com This process is believed to involve the reduction of carboxylic acids or their α-keto acid intermediates. mdpi.commdpi.com

Table 1: Microbial Systems for Oxidation of Secondary Alcohols

| Microorganism | Substrate Example(s) | Product(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Corynebacterium equi IFO 3730 | erythro-5-methyl-6-tetradecanol | 5-methyl-6-tetradecanone | Diastereoselective oxidation; the threo isomer remains. | oup.com |

| Corynebacterium equi IFO 3730 | 1-Phenyl-1-undecanol, 11-Phenyl-2-undecanol | 1-Phenyl-1-undecanone, 11-Phenyl-2-undecanone | Efficient oxidation of alcohols with long alkyl chains. | tandfonline.com |

| Candida utilis ATCC 26387 | 2-Pentanol, 2-Hexanol | 2-Pentanone, 2-Hexanone | Oxidation of various secondary alcohols to methyl ketones. | nih.gov |

| Pichia sp. NRRL-Y-11328 | Isopropanol, 2-Butanol | Acetone, 2-Butanone | NAD-dependent oxidation catalyzed by cell-free extracts. | nih.gov |

Enzymatic Catalysis for the Formation or Degradation of 2-Methyl-3-undecanol

Enzymes, particularly lipases and dehydrogenases, are powerful catalysts for the synthesis and degradation of specific alcohol isomers. While direct enzymatic synthesis of this compound is not extensively documented, the principles of enzymatic catalysis can be applied to its formation.

One potential route is the enzymatic reduction of the corresponding ketone, 2-methyl-3-undecanone. Alcohol dehydrogenases (ADHs) from various microorganisms are known to catalyze the enantioselective reduction of ketones to secondary alcohols. whiterose.ac.uk For example, ADHs from Thermoanaerobacter pseudoethanolicus have been studied for their role in the enantioselective biological reduction of ketones. whiterose.ac.uk

Lipases, such as the immobilized Candida antarctica lipase (B570770) B (CALB), commercially known as Novozyme 435, are highly versatile and robust catalysts for acyl transfer reactions. rsc.orgmdpi.com They can be used in the kinetic resolution of racemic alcohols through enantioselective acylation. In such a process, the enzyme would selectively acylate one enantiomer of this compound, allowing for the separation of the acylated enantiomer from the unreacted one. CALB has been used to catalyze reactions involving a wide range of substrates. rsc.org

Enzymatic catalysis can also be involved in degradation pathways. The reverse reaction, the oxidation of the alcohol to a ketone, is a common biological process catalyzed by oxidoreductases. tandfonline.com Furthermore, enzymatic dehydration of alkanols to form alkenes has been demonstrated. google.com Linalool dehydratases/isomerases have been shown to catalyze the direct dehydration of non-activated, saturated secondary alcohols like 2-butanol to produce butene isomers. google.com A similar enzymatic process could potentially degrade this compound to its corresponding undecene isomers.

Identification and Characterization of Specific Enzymes (e.g., Oxidoreductases)

The biotransformation of alcohols and their precursors is mediated by specific enzymes, primarily from the oxidoreductase class. These include alcohol dehydrogenases (ADHs) and aldehyde:ferredoxin oxidoreductases (AORs).

Alcohol Dehydrogenases (ADHs): ADHs catalyze the reversible oxidation of alcohols to aldehydes or ketones. The ADHs from Thermoanaerobacter species are of particular interest due to their thermostability and broad substrate scope. whiterose.ac.uk The ADH from Pseudomonas sp. M27, which is active on methanol (B129727), also shows specificity towards a range of primary alcohols but limited activity towards secondary alcohols. scispace.com In contrast, enzymes from other microbes, like Corynebacterium, are highly active towards secondary alcohols with long carbon chains. tandfonline.comtandfonline.com

Aldehyde:Ferredoxin Oxidoreductases (AORs): AORs are involved in the reversible reduction of carboxylic acids to aldehydes, which can then be further reduced to alcohols by ADHs. mdpi.com This AOR-ADH pathway is a key mechanism for alcohol production in some anaerobic thermophiles. mdpi.com An AOR from Thermoanaerobacter sp. strain X514 was found to be active over a wide temperature (10 to 95 °C) and pH (5.5 to 11.5) range and could utilize a variety of aldehydes, including branched-chain structures. mdpi.com These enzymes are typically tungsten- or molybdenum-dependent and are crucial for the synthesis of alcohols from acid precursors. mdpi.com

Table 2: Characteristics of Relevant Oxidoreductases

| Enzyme Class | Source Organism | Substrate(s) | Cofactor(s) | Key Characteristics | Reference(s) |

|---|---|---|---|---|---|

| Alcohol Dehydrogenase (ADH) | Thermoanaerobacter pseudoethanolicus | Ketones, Secondary Alcohols | NAD(P)H | Catalyzes enantioselective reductions of ketones. | whiterose.ac.uk |

| Alcohol Dehydrogenase | Corynebacterium equi IFO 3730 | Secondary alcohols (long-chain) | NAD(P)+ | High activity towards alcohols with >C7 chains. | oup.comtandfonline.com |

| Aldehyde:Ferredoxin Oxidoreductase (AOR) | Thermoanaerobacter sp. X514 | Various aldehydes (short, branched, aromatic) | Ferredoxin | Thermostable and active across a broad pH range; involved in acid-to-alcohol reduction pathway. | mdpi.com |

| Linalool Dehydratase/Isomerase | Castellaniella defragrans | 2-Butanol, 2-Pentanol | None | Catalyzes direct dehydration of secondary alcohols to alkenes. | google.com |

De Novo Biosynthetic Pathway Elucidation for Related Undecanols

De novo biosynthesis refers to the synthesis of complex molecules from simple precursors. microbenotes.comnih.gov While a specific de novo pathway for this compound has not been fully elucidated, general pathways for the synthesis of branched-chain and long-chain fatty alcohols in engineered microorganisms provide a blueprint.

The production of branched-chain higher alcohols often utilizes the amino acid catabolic route known as the Ehrlich pathway. oup.comjmb.or.kr This pathway involves three main steps:

Transamination: A branched-chain amino acid (e.g., isoleucine, which could be a precursor for a methyl-branched chain) is converted to its corresponding α-keto acid by a branched-chain amino acid transaminase (BCAAT). oup.com

Decarboxylation: The α-keto acid is decarboxylated by a decarboxylase, such as a 2-ketoacid decarboxylase (KDC), to form a branched-chain aldehyde. oup.compsu.edu

Reduction: The aldehyde is reduced to the corresponding fusel alcohol by an alcohol dehydrogenase (ADH). oup.com

Metabolic engineering strategies in organisms like Escherichia coli and Saccharomyces cerevisiae have successfully produced various branched-chain alcohols by leveraging and optimizing these pathways. nih.gov For instance, the synthesis of branched-chain fatty alcohols has been achieved by expressing genes that generate branched-chain α-keto acyl-CoA, which then act as primers for fatty acid biosynthesis. frontiersin.org

The synthesis of the undecanol (B1663989) backbone itself would likely rely on the fatty acid synthesis (FAS) pathway. By providing a branched-chain starter unit (derived, for example, from an α-keto acid) to the FAS machinery, a branched-chain fatty acid could be synthesized. This fatty acid could then be converted to the final alcohol through the action of enzymes like carboxylic acid reductases (CARs) and alcohol dehydrogenases. frontiersin.org Elucidating the specific pathway for this compound would involve identifying the native or engineered enzymes capable of generating the required 2-methylundecanoyl precursor and subsequently reducing it to the target secondary alcohol.

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Methyl 3 Undecanol

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

High-resolution NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 2-methyl-3-undecanol, ¹H and ¹³C NMR, along with two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would provide a complete picture of its structure.

Hydroxyl Proton (-OH): A broad singlet, typically in the range of 1-5 ppm, which can be confirmed by D₂O exchange.

Carbinol Proton (-CH-OH): A multiplet corresponding to the proton on the carbon bearing the hydroxyl group (C3), expected to appear downfield around 3.5-4.0 ppm.

Methyl Protons (-CH₃): Three distinct methyl signals would be expected: a triplet for the terminal methyl group of the octyl chain (C11), and two doublets for the methyl groups at C1 and C2.

Methylene (B1212753) Protons (-CH₂-): A complex series of multiplets for the methylene groups of the octyl chain.

Methine Proton (-CH-): A multiplet for the proton at the C2 position.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The molecular formula of this compound is C₁₂H₂₆O. Due to stereoisomerism, the number of signals may vary, but a typical spectrum would show distinct peaks for each carbon.

Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| C1 (Methyl) | ~15-20 |

| C2 (Methine) | ~30-35 |

| C3 (Carbinol) | ~70-75 |

| C4-C10 (Methylene Chain) | ~20-40 |

| C11 (Terminal Methyl) | ~14 |

Data in the table is estimated based on typical values for long-chain secondary alcohols and data for isomers like 2-undecanol (B40161) and 3-undecanol. nih.govnih.gov

2D NMR Spectroscopy: To definitively assign these signals, 2D NMR experiments would be employed. A ¹H-¹H COSY spectrum would show correlations between adjacent protons, for instance, between the C3-H and the protons on C2 and C4. An HSQC or HMQC (Heteronuclear Multiple Quantum Coherence) spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation pattern. For this compound (C₁₂H₂₆O, molecular weight: 186.34 g/mol ), electron ionization (EI) would likely be used.

The molecular ion peak ([M]⁺) at m/z 186 might be weak or absent, which is common for long-chain alcohols. libretexts.org A peak corresponding to the loss of a water molecule ([M-18]⁺) at m/z 168 would be expected. researchgate.net The most significant fragmentation pathway for secondary alcohols is the α-cleavage, the breaking of the C-C bond adjacent to the oxygen-bearing carbon. libretexts.org

For this compound, two primary α-cleavage pathways are possible:

Cleavage between C2 and C3, resulting in fragments with m/z values of 43 (isopropyl fragment) and a larger fragment that could lead to an ion at m/z 143.

Cleavage between C3 and C4, leading to a prominent oxonium ion at m/z 73 and a corresponding octyl fragment.

Other characteristic fragments would arise from the further breakdown of the alkyl chain, typically showing a series of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.org

Predicted Major Mass Spectral Fragments for this compound

| m/z | Proposed Fragment Identity |

|---|---|

| 186 | Molecular Ion [C₁₂H₂₆O]⁺ (likely weak or absent) |

| 168 | [M - H₂O]⁺ |

| 143 | [M - C₃H₇]⁺ |

| 73 | [CH(OH)CH(CH₃)₂]⁺ |

| 45 | [CH(OH)CH₃]⁺ (from rearrangement/secondary fragmentation) |

This table is based on general fragmentation patterns of secondary branched-chain alcohols. libretexts.orgscispace.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would clearly indicate the presence of a hydroxyl group and alkyl chains.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Description |

|---|---|---|

| ~3600-3200 | O-H stretch | Broad and strong, indicative of hydrogen bonding |

| ~2960-2850 | C-H stretch | Strong and sharp, characteristic of alkyl groups |

| ~1465 | C-H bend | Methylene scissoring |

| ~1375 | C-H bend | Methyl bending |

The O-H stretching vibration for a secondary alcohol like this compound is expected to be at a lower frequency than that of a primary alcohol. acs.org The exact position and broadness of the O-H band can be influenced by concentration and hydrogen bonding. acs.org

Advanced Chromatographic Techniques for Isomer Separation and Purity Analysis (e.g., GC-MS, GCxGC-TOFMS)

Gas chromatography is the premier technique for separating volatile compounds like alcohols. Given the existence of numerous structural isomers of C₁₂H₂₆O, high-resolution chromatographic methods are necessary to ensure the purity of a this compound sample and to separate it from other isomers.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a hyphenated technique that combines the separation power of GC with the detection capabilities of MS. A capillary GC column with a non-polar or medium-polarity stationary phase would be used to separate the undecanol (B1663989) isomers based on their boiling points and interactions with the stationary phase. ymdb.ca Branched-chain alcohols generally have lower retention times than their linear counterparts. The mass spectrometer provides identification of the eluting components based on their mass spectra.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-TOFMS): For extremely complex mixtures or for the separation of very similar isomers, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly higher peak capacity and resolution. scispace.comresearchgate.net In this technique, the effluent from a primary GC column is passed through a modulator to a second, shorter column with a different stationary phase. This results in a two-dimensional separation, often separating compounds by volatility in the first dimension and by polarity in the second. researchgate.netresearchgate.net Coupling GCxGC with a time-of-flight mass spectrometer (TOFMS) is particularly advantageous due to the detector's high data acquisition speed, which is necessary to capture the very narrow peaks produced by the second-dimension column. rsc.org This powerful technique allows for the detailed characterization and separation of long-chain alcohol isomers from complex matrices. scispace.comnih.gov

Theoretical and Computational Chemistry Studies on 2 Methyl 3 Undecanol

Conformational Analysis and Energy Landscapes of Stereoisomers

2-Methyl-3-undecanol possesses two chiral centers, at the C2 and C3 positions, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Each of these stereoisomers has a unique three-dimensional structure, which in turn influences its physical, chemical, and biological properties. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.

The conformational landscape of each stereoisomer of this compound is complex due to the flexibility of the undecyl chain and the steric interactions involving the methyl group and the hydroxyl group. Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), are employed to identify the stable conformers and to calculate their relative energies. helsinki.fi

A systematic conformational search would typically involve rotating around each of the rotatable bonds and calculating the energy of the resulting structure. The lowest energy conformations represent the most stable and thus most populated states of the molecule. The results of such an analysis are often visualized as a potential energy surface, which maps the energy of the molecule as a function of its conformational coordinates. lsu.edu

Table 1: Illustrative Relative Energies of Hypothetical Low-Energy Conformers of (2R,3R)-2-Methyl-3-undecanol

| Conformer | Dihedral Angle (H-O-C3-C2) | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) |

| 1 | 60° (gauche) | 180° (anti) | 0.00 |

| 2 | 180° (anti) | 180° (anti) | 0.85 |

| 3 | 60° (gauche) | 60° (gauche) | 1.20 |

| 4 | -60° (gauche) | 180° (anti) | 1.55 |

Note: This table is illustrative and presents hypothetical data to demonstrate the typical output of a conformational analysis. Actual values would require specific calculations.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of this compound. nih.gov These calculations can be used to predict a variety of molecular properties, including the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and atomic charges.

The electronic structure is fundamental to understanding the reactivity of the molecule. For instance, the regions of highest and lowest electron density indicate the likely sites for electrophilic and nucleophilic attack, respectively. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability; a large gap suggests high stability, while a small gap suggests that the molecule will be more reactive.

Quantum chemical calculations can also be used to predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.govresearchgate.net For example, the calculated vibrational frequencies from a DFT calculation can be compared with experimental IR spectra to help identify the compound and to understand the nature of its chemical bonds. The stretching frequency of the O-H bond is particularly sensitive to its environment, including hydrogen bonding. nih.gov

Table 2: Hypothetical Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 1.8 D |

| Mulliken Charge on O of OH | -0.75 e |

| Mulliken Charge on H of OH | +0.45 e |

Note: This table contains hypothetical data for illustrative purposes. Specific values would need to be obtained from actual quantum chemical calculations.

Molecular Dynamics Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. wikipedia.org By solving Newton's equations of motion for a system of particles, MD simulations provide a detailed view of the dynamic behavior of this compound in different environments, such as in a vacuum, in a solvent like water, or as part of a larger assembly like a membrane. rsc.orgnih.gov

MD simulations can be used to explore the conformational flexibility of this compound in a more dynamic way than static conformational searches. These simulations can reveal how the molecule transitions between different conformations and the timescales of these motions.

When simulating this compound in a solvent, the interactions between the solute and solvent molecules are explicitly modeled. This allows for the study of solvation effects, such as the formation of hydrogen bonds between the alcohol's hydroxyl group and water molecules. The simulation can also provide insights into how the nonpolar undecyl chain interacts with the solvent.

For a molecule like this compound, which has both a polar head group (the hydroxyl group) and a long nonpolar tail, MD simulations are particularly useful for studying its behavior at interfaces, such as the air-water interface or within a lipid bilayer. These simulations can help to understand how the molecule orients itself and how it might affect the properties of the interface or membrane.

Table 3: Illustrative Parameters for a Molecular Dynamics Simulation of this compound in Water

| Parameter | Value / Type |

| Force Field | OPLS-AA, CHARMM, or GAFF |

| System Composition | 1 molecule of this compound, 5000 water molecules |

| Simulation Box | Cubic, 5 nm x 5 nm x 5 nm |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

Note: This table provides typical parameters for setting up a molecular dynamics simulation and is for illustrative purposes.

Reactivity and Derivative Chemistry of 2 Methyl 3 Undecanol

Oxidation Reactions Leading to Ketones and Other Oxygenated Products

The oxidation of alcohols is a fundamental transformation in organic chemistry, yielding carbonyl compounds such as aldehydes, ketones, and carboxylic acids. The specific product obtained depends on the structure of the starting alcohol (primary, secondary, or tertiary) and the choice of oxidizing agent. libretexts.org 2-Methyl-3-undecanol is a secondary alcohol, meaning the hydroxyl-bearing carbon is attached to two other carbon atoms. Consequently, its oxidation typically leads to the formation of a ketone. libretexts.org

The principal product from the oxidation of this compound is 2-methyl-3-undecanone . This transformation involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached. A variety of reagents can accomplish this conversion, ranging from harsh to mild conditions.

Common oxidizing agents for secondary alcohols include chromium-based reagents. For instance, chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in aqueous sulfuric acid (the Jones reagent), is a powerful oxidant that efficiently converts secondary alcohols to ketones. libretexts.org A milder alternative is pyridinium (B92312) chlorochromate (PCC), which is used in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) and is particularly useful when other sensitive functional groups are present in the molecule. libretexts.org Other methods, such as the Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) and the Dess-Martin periodinane oxidation, provide non-metal-based routes to ketones under very mild conditions, offering high selectivity and yields.

The general reaction is as follows:

Figure 1: General oxidation scheme of this compound to 2-methyl-3-undecanone.

Below is a table summarizing common oxidation reactions applicable to this compound.

| Oxidizing Agent/Method | Reagents | Typical Product | Notes |

| Jones Oxidation | CrO₃, H₂SO₄, acetone | 2-methyl-3-undecanone | Strong, acidic conditions. Not suitable for acid-sensitive substrates. libretexts.org |

| PCC Oxidation | Pyridinium chlorochromate (PCC), CH₂Cl₂ | 2-methyl-3-undecanone | Milder, anhydrous conditions. Good for general-purpose oxidation. libretexts.org |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | 2-methyl-3-undecanone | Mild, non-metal conditions. Requires low temperatures. |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | 2-methyl-3-undecanone | Mild, neutral conditions with a broad functional group tolerance. |

Formation of Ethers, Esters, and Other Functionalized Derivatives

The hydroxyl group of this compound is a versatile functional handle that allows for the synthesis of numerous derivatives, including ethers and esters. It can also be converted into a good leaving group to facilitate further transformations.

Ether Formation: The most common and versatile method for preparing unsymmetrical ethers is the Williamson ether synthesis . libretexts.org This two-step process involves an Sₙ2 reaction between an alkoxide ion and a primary alkyl halide or tosylate. libretexts.orgyoutube.com

Deprotonation: this compound is first treated with a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group and form the corresponding sodium 2-methyl-3-undecoxide. youtube.com

Nucleophilic Substitution: The resulting alkoxide, a potent nucleophile, is then reacted with an unhindered alkyl halide (e.g., iodomethane (B122720) or iodoethane). The alkoxide displaces the halide via an Sₙ2 mechanism to form the ether. youtube.com

For example, the synthesis of 3-methoxy-2-methylundecane would proceed as follows:

Figure 2: Synthesis of 3-methoxy-2-methylundecane via Williamson ether synthesis.

Ester Formation: Esters are typically synthesized from alcohols through reaction with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides). The most direct method is the Fischer esterification , which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, like sulfuric acid (H₂SO₄). google.com The reaction is an equilibrium process, and water is removed to drive it toward the product.

For instance, reacting this compound with acetic acid yields 2-methylundecan-3-yl acetate (B1210297) :

Figure 3: Synthesis of 2-methylundecan-3-yl acetate via Fischer esterification.

Other Functionalized Derivatives: The hydroxyl group of an alcohol is a poor leaving group. To enhance its reactivity in nucleophilic substitution or elimination reactions, it can be converted into a sulfonate ester, such as a mesylate or tosylate. These are excellent leaving groups.

The formation of a mesylate derivative involves reacting this compound with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. The base neutralizes the HCl byproduct. This reaction yields 2-methylundecan-3-yl mesylate . The example provided in the prompt, "2-mesyloxy-3-octyl-3-undecanol," appears to be structurally inconsistent with a derivative of this compound.

Figure 4: Formation of 2-methylundecan-3-yl mesylate.

| Derivative Type | Reagents | Example Product | Reaction Name |

| Ether | 1. NaH2. CH₃I | 3-methoxy-2-methylundecane | Williamson Ether Synthesis libretexts.org |

| Ester | CH₃COOH, H₂SO₄ (cat.) | 2-methylundecan-3-yl acetate | Fischer Esterification google.com |

| Sulfonate Ester | MsCl, Pyridine | 2-methylundecan-3-yl mesylate | Mesylation |

Mechanistic Studies of this compound Transformation

While specific, in-depth mechanistic studies focused solely on this compound are not prevalent in the literature, the reaction mechanisms for the transformations of secondary alcohols are well-established and directly applicable.

Mechanism of Oxidation: The oxidation of secondary alcohols with chromic acid proceeds through the formation of a chromate (B82759) ester intermediate. The alcohol's oxygen atom attacks the chromium atom, and after proton transfers, a chromate ester is formed. In the rate-determining step, a base (often water) removes the proton from the alcohol's carbon, and the C-H bond electrons move to form a carbon-oxygen double bond. Simultaneously, the O-Cr bond breaks, with the electrons moving to the chromium, reducing it from Cr(VI) to Cr(IV).

Mechanism of Williamson Ether Synthesis: This reaction is a classic example of an Sₙ2 mechanism. byjus.com The first step is an acid-base reaction where a strong base removes the acidic proton from the hydroxyl group of this compound, creating a potent alkoxide nucleophile. In the second step, this alkoxide attacks the electrophilic carbon of a primary alkyl halide in a single, concerted step. The nucleophile attacks from the backside relative to the leaving group, causing an inversion of stereochemistry if the electrophilic carbon is chiral. Since the alkoxide is sterically hindered, using an unhindered primary halide is crucial to avoid a competing E2 elimination reaction. libretexts.org

Mechanism of Fischer Esterification: The mechanism involves several equilibrium steps:

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: The lone pair on the oxygen of this compound attacks the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination: The newly formed water molecule is eliminated, and the carbonyl group is reformed.

Deprotonation: The protonated carbonyl of the ester is deprotonated by a base (like water or the alcohol) to regenerate the acid catalyst and yield the final ester product.

Advanced Analytical Methodologies for the Detection and Quantification of 2 Methyl 3 Undecanol

Optimization of Gas Chromatography (GC) Parameters for Separation and Detection

Gas chromatography is a cornerstone technique for the analysis of volatile compounds like 2-methyl-3-undecanol. eanso.org The separation efficiency and detection sensitivity are highly dependent on the careful optimization of several key parameters. The goal is to achieve a sharp, symmetrical peak for the target analyte, well-resolved from other matrix components.

Column Selection: The choice of capillary column is critical. Non-polar or mid-polar columns are typically preferred for the analysis of alcohols. A common choice is a fused silica (B1680970) capillary column coated with a phase like 5% diphenyl / 95% dimethylpolysiloxane (e.g., HP-5MS or equivalent). akjournals.com These columns separate compounds primarily based on their boiling points and provide excellent resolution for a wide range of volatile and semi-volatile organic compounds.

Temperature Programming: An optimized oven temperature program is essential for good separation. The program typically starts at a low initial temperature to trap volatile compounds at the head of the column, followed by a gradual ramp to a final, higher temperature to elute less volatile compounds. For instance, a method might start at 50°C, hold for several minutes, then ramp at a rate of 10°C per minute to a final temperature of 280-300°C. eanso.orgcabidigitallibrary.org This ensures that early-eluting compounds are well-separated without excessive peak broadening for later-eluting compounds like this compound.

Carrier Gas and Flow Rate: Helium is the most commonly used carrier gas in GC-MS systems due to its inertness and efficiency. nih.govembrapa.br A constant flow rate, typically around 1.0 to 1.5 mL/min, is maintained to ensure reproducible retention times and optimal column performance. nih.gov

Injection Mode and Temperature: The sample is introduced into the GC via a heated inlet. Splitless injection is often employed for trace analysis, as it directs the entire vaporized sample onto the column, maximizing sensitivity. gcms.cz The injector temperature must be high enough to ensure rapid and complete vaporization of the analyte without causing thermal degradation, typically set around 250°C. embrapa.brresearchgate.net

Detector: While Flame Ionization Detectors (FID) are robust for general quantification, Mass Spectrometry (MS) is the preferred detector for its superior sensitivity and ability to provide structural information for definitive identification. agriculturejournals.cz

Table 1: Typical Optimized GC Parameters for Volatile Alcohol Analysis

| Parameter | Typical Setting | Rationale/Purpose |

|---|---|---|

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides good resolution for a wide range of semi-volatile compounds. akjournals.com |

| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. embrapa.br |

| Flow Rate | 1.0 - 1.2 mL/min (constant flow) | Ensures reproducible retention times and optimal separation. nih.gov |

| Oven Program | Initial 50°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min) | Separates compounds by boiling point, ensuring sharp peaks. eanso.orgcabidigitallibrary.org |

| Inlet Temperature | 250°C | Ensures rapid and efficient sample vaporization. researchgate.net |

| Injection Mode | Splitless | Maximizes analyte transfer to the column for trace analysis. gcms.cz |

Development of Hyphenated Techniques for Complex Sample Matrices

For reliable analysis in complex matrices, single analytical techniques are often insufficient. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide enhanced analytical power. chemijournal.com

Gas Chromatography-Mass Spectrometry (GC-MS): The combination of gas chromatography with mass spectrometry is the most powerful and widely used hyphenated technique for the analysis of this compound. eanso.orgnih.gov GC separates the complex mixture into its individual components, which are then introduced into the mass spectrometer. eanso.org The MS ionizes the molecules, separates the resulting ions based on their mass-to-charge ratio (m/z), and records their relative abundance. agriculturejournals.cz

Ionization: Electron Impact (EI) is the most common ionization technique used for this purpose. It employs a high-energy electron beam (typically 70 eV) to produce characteristic and reproducible fragmentation patterns. agriculturejournals.cz

Mass Analysis: The resulting mass spectrum acts as a chemical "fingerprint." By comparing this fragmentation pattern to established spectral libraries, such as the National Institute of Standards and Technology (NIST) library, the identity of the compound can be confirmed with high confidence. eanso.orgakjournals.com

Quantification: For quantification, the instrument can be operated in selected ion monitoring (SIM) mode. Instead of scanning the entire mass range, the detector focuses on specific characteristic fragment ions of this compound. This significantly increases sensitivity and selectivity by filtering out background noise from the matrix. nih.gov

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): For exceptionally complex samples, comprehensive two-dimensional gas chromatography (GCxGC) coupled with a time-of-flight mass spectrometer (TOF-MS) offers superior separating power. embrapa.br This technique uses two columns with different stationary phases. The entire effluent from the first column is systematically trapped and re-injected onto the second, faster-separating column. The result is a highly detailed two-dimensional chromatogram with significantly increased peak capacity and resolution, allowing for the separation of co-eluting compounds that would overlap in a one-dimensional analysis. embrapa.br

Table 2: Key Parameters for GC-MS Hyphenated Technique

| Parameter | Typical Setting | Purpose in Analysis |

|---|---|---|

| Ionization Mode | Electron Impact (EI) | Generates reproducible fragmentation patterns for library matching. agriculturejournals.cz |

| Ionization Energy | 70 eV | Standard energy for creating extensive and comparable mass spectra. agriculturejournals.cz |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Separates ions by mass-to-charge ratio. TOF offers higher resolution and acquisition speed for GCxGC. embrapa.brnih.gov |

| Mass Range | 45-450 m/z | Covers the expected mass fragments of the target analyte and related compounds. embrapa.br |

| Ion Source Temp. | 230°C | Maintains analyte in the gas phase and prevents contamination. agriculturejournals.cz |

| Data Acquisition | Full Scan / Selected Ion Monitoring (SIM) | Full scan for identification; SIM for highly sensitive quantification. nih.gov |

Sample Preparation Techniques for Trace Analysis in Environmental or Biological Samples

The concentration of this compound in environmental or biological samples is often extremely low, requiring a sample preparation step to isolate and preconcentrate the analyte before instrumental analysis. mdpi.compjoes.com The choice of technique depends on the sample matrix, the required detection limit, and the properties of the analyte.

Solid-Phase Microextraction (SPME): SPME is a simple, solvent-free, and highly effective sample preparation technique for volatile and semi-volatile compounds. researchgate.netnih.gov It utilizes a fused-silica fiber coated with a sorbent material. In headspace SPME (HS-SPME), the fiber is exposed to the vapor phase above the sample (e.g., water, soil slurry, or biological fluid) in a sealed vial. mdpi.com Volatile analytes, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is retracted and inserted directly into the hot GC inlet, where the analytes are thermally desorbed onto the column for analysis. frontiersin.org

Optimization of HS-SPME parameters is crucial for achieving high extraction efficiency and reproducibility. frontiersin.org

Fiber Coating: A combination fiber, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is often effective as it can adsorb a wide range of analytes with varying polarities and molecular weights. embrapa.brscielo.br

Extraction Temperature and Time: Increasing the sample temperature (e.g., to 50-60°C) increases the vapor pressure of the analyte, facilitating its transfer to the headspace and accelerating extraction kinetics. researchgate.netfrontiersin.org An extraction time of 30-45 minutes is often sufficient to achieve good sensitivity. researchgate.netfrontiersin.org

Salt Addition: For aqueous samples, adding an inert salt like sodium chloride (NaCl) can increase the ionic strength of the solution. embrapa.br This "salting-out" effect reduces the solubility of organic analytes, promoting their release into the headspace and enhancing extraction efficiency. embrapa.br

Liquid-Liquid Extraction (LLE) and Liquid-Phase Microextraction (LPME): Conventional LLE involves partitioning the analyte from an aqueous sample into a water-immiscible organic solvent. However, this method can be labor-intensive and consume large volumes of organic solvents. mdpi.com Miniaturized versions, such as dispersive liquid-liquid microextraction (DLLME), offer a greener alternative. In DLLME, a small volume of extraction solvent is dispersed into the aqueous sample, creating a cloudy solution with a very large surface area for rapid analyte transfer. mdpi.com

Solid-Phase Extraction (SPE): For cleaning up complex biological samples, SPE is a widely used technique. researchgate.net The sample is passed through a cartridge packed with a solid adsorbent. The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of an appropriate solvent. This process effectively removes matrix components like proteins and salts that could interfere with GC analysis.

Table 3: Comparison of Sample Preparation Techniques for this compound

| Technique | Principle | Advantages | Common Application |

|---|---|---|---|

| HS-SPME | Adsorption of headspace volatiles onto a coated fiber. frontiersin.org | Solvent-free, simple, sensitive, easy to automate. researchgate.net | Water, soil, food, and biological fluids. researchgate.netfrontiersin.orgscielo.br |

| DLLME | Rapid partitioning between aqueous sample and a dispersed micro-volume of organic solvent. mdpi.com | Fast, low solvent use, high enrichment factor. | Aqueous environmental and biological samples. mdpi.com |

| SPE | Analyte retention on a solid sorbent followed by elution. | Excellent cleanup for complex matrices, high recovery. researchgate.net | Biological fluids (plasma, urine) to remove proteins/salts. researchgate.net |

Future Research Directions and Emerging Applications

Exploration of Novel Biocatalytic Pathways for 2-Methyl-3-undecanol Production

The chemical synthesis of specific chiral alcohols like this compound can be complex. Biocatalysis, using enzymes or whole microorganisms, offers a promising green alternative, characterized by high selectivity and mild reaction conditions. nih.gov Future research in this area will likely concentrate on the asymmetric reduction of the corresponding ketone, 2-methyl-3-undecanone, to produce enantiomerically pure this compound.

Key enzyme classes for this transformation are alcohol dehydrogenases (ADHs) and ketoreductases (KREDs). frontiersin.orgresearchgate.net These enzymes facilitate the transfer of a hydride from a cofactor, typically NADH or NADPH, to the ketone's carbonyl group. wikipedia.orggoogle.com The inherent chirality of the enzyme's active site directs the hydride to a specific face of the ketone, resulting in a chiral alcohol. nih.govrjptonline.org

Research avenues include:

Screening for Novel Enzymes: Identifying new ADHs and KREDs from diverse microbial sources that exhibit high activity and stereoselectivity towards 2-methyl-3-undecanone. rjptonline.orgnih.gov

Enzyme Engineering: Utilizing techniques like directed evolution to enhance the stability, activity, and selectivity of existing enzymes for industrial-scale production. acs.org

Whole-Cell Biocatalysis: Developing engineered microorganisms, such as E. coli or Saccharomyces cerevisiae, to express the desired enzymatic pathways for the efficient conversion of simple feedstocks into this compound. This approach can also incorporate cofactor regeneration systems, which are crucial for economic feasibility. nih.govmdpi.com

Process Optimization: Investigating reaction conditions, such as temperature, pH, and solvent systems, to maximize the yield and purity of the desired this compound stereoisomer.

| Enzyme Class | Function | Potential Application for this compound |

| Alcohol Dehydrogenases (ADHs) | Catalyze the reversible oxidation of alcohols to aldehydes or ketones. frontiersin.orgwikipedia.org | Asymmetric reduction of 2-methyl-3-undecanone. |

| Ketoreductases (KREDs) | A subclass of ADHs that are highly efficient in reducing ketones to chiral alcohols. mdpi.comfrontiersin.org | Enantioselective synthesis of specific stereoisomers of this compound. |

Investigation of Structure-Activity Relationships in Biologically Relevant Analogs

The structural similarity of this compound to known insect pheromones suggests its potential for biological activity. Pheromonal communication is highly dependent on the precise stereochemistry of the signaling molecules. nih.gov Understanding the relationship between the structure of this compound and its analogs and their biological function is a critical area for future research.

This involves synthesizing a series of structurally related compounds with variations in:

Stereochemistry: Preparing all possible stereoisomers of this compound to determine which, if any, are biologically active.

Chain Length: Modifying the length of the undecanol (B1663989) backbone to assess its impact on receptor binding and signaling.

By systematically altering the molecule's structure and evaluating the biological response of target organisms, researchers can elucidate the key structural features required for activity. nih.gov This knowledge is invaluable for designing more potent and selective pest management agents or for understanding fundamental aspects of chemical ecology.

Potential as a Chiral Building Block in Complex Molecule Synthesis

Chiral alcohols are valuable intermediates in the synthesis of complex, high-value molecules such as pharmaceuticals and natural products. nih.gov The defined stereochemistry at two chiral centers in this compound makes it an attractive chiral building block. researchgate.netresearchgate.net Its long carbon chain can be incorporated into the skeleton of a target molecule, while the hydroxyl group provides a reactive handle for further chemical transformations. getidiom.com

Future research could explore the use of this compound in the synthesis of:

Bioactive Lipids: The undecanol backbone could be a component of novel lipid-based therapeutics or probes for studying lipid metabolism.

Complex Natural Products: The chiral centers of this compound could serve as a starting point for the stereocontrolled synthesis of intricate natural product architectures. lkouniv.ac.intechexplorist.comnih.gov

Chiral Ligands: The hydroxyl group can be modified to create novel chiral ligands for asymmetric catalysis, a cornerstone of modern synthetic chemistry. researchgate.net

The ability to produce enantiomerically pure this compound through biocatalytic methods would significantly enhance its utility as a chiral synthon, providing access to specific stereoisomers for targeted synthesis. researchgate.net

Development of Sustainable Synthesis Protocols for this compound

In line with the principles of green chemistry, developing sustainable and environmentally friendly methods for synthesizing this compound is a key future direction. unipi.itfrontiersin.org This involves minimizing waste, reducing energy consumption, and utilizing renewable resources.

Key areas of focus include:

Catalytic Hydrogenation: Employing heterogeneous or homogeneous catalysts for the hydrogenation of 2-methyl-3-undecanone, using molecular hydrogen as a clean reducing agent. researchgate.netrug.nl Research into catalysts based on non-precious metals is a particularly important goal. dtu.dk

Renewable Feedstocks: Investigating pathways to produce this compound or its precursors from renewable biomass. This could involve the fermentation of sugars to produce long-chain fatty acids, which can then be chemically or enzymatically converted.

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound. Flow chemistry offers advantages in terms of safety, efficiency, and scalability compared to traditional batch processes.

Solvent Selection: Utilizing greener solvents, such as water or bio-based solvents, to replace hazardous organic solvents in the synthesis and purification steps. The use of solvent-free systems is also a desirable goal. semanticscholar.org

By integrating biocatalysis, green chemistry principles, and innovative process engineering, the future production of this compound can be made both economically viable and environmentally responsible. mpg.deacs.orgnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.